molecular formula C11H24N2O B1476825 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine CAS No. 2097979-92-3

3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B1476825
CAS No.: 2097979-92-3
M. Wt: 200.32 g/mol
InChI Key: AZWUEBAMOWTKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development . This compound features a piperidine ring substituted with an ethoxymethyl group and a propan-1-amine chain, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine can be achieved through several synthetic routes. . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Properties

IUPAC Name

3-[4-(ethoxymethyl)piperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-14-10-11-4-8-13(9-5-11)7-3-6-12/h11H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWUEBAMOWTKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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